molecular formula C8H5ClFN B1587802 4-Chloro-3-fluorophenylacetonitrile CAS No. 251570-03-3

4-Chloro-3-fluorophenylacetonitrile

Cat. No.: B1587802
CAS No.: 251570-03-3
M. Wt: 169.58 g/mol
InChI Key: IDBYHCGSWMSFLY-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenylacetonitrile (C₈H₅ClFN, molecular weight: 171.58 g/mol) is a halogenated aromatic nitrile featuring chloro (-Cl), fluoro (-F), and nitrile (-CN) substituents on a phenyl ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its electron-withdrawing substituents enhance reactivity in nucleophilic substitution or coupling reactions . Its structural versatility allows for derivatization into acids, esters, or boronic acids, as evidenced by its inclusion in catalogs of specialty chemicals .

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBYHCGSWMSFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396673
Record name 4-Chloro-3-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251570-03-3
Record name 4-Chloro-3-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-3-fluorophenyl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluorophenylacetonitrile typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides and Carboxylic Acids: From hydrolysis.

    Amines: From reduction.

    Oxidized Derivatives: From oxidation.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biology: Utilized in the study of enzyme interactions and metabolic pathways.
  • Medicine: Employed as a precursor in the development of therapeutic agents.
  • Industry: Used in the production of specialty chemicals and materials.

Agrochemical Applications

4-Chloro-3-fluorophenylacetonitrile is explored for its potential use in agrochemicals, particularly as a precursor for herbicides and pesticides. Patents describe the synthesis of herbicides derived from this compound, demonstrating its effectiveness in controlling various weed species while minimizing environmental impact. These herbicides exhibit selective action, allowing for crop protection without harming desirable plants.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds due to its unique chemical properties. Its structural features allow for modifications that can enhance biological activity. For instance, it is used in synthesizing novel quinazoline derivatives, which have exhibited significant anti-cancer activity.

Case Study: Synthesis of Quinazoline Derivatives
A study highlighted the use of 3-Chloro-4-fluorophenylacetonitrile in synthesizing novel quinazoline derivatives, which exhibited significant anti-cancer activity. The derivatives were tested against various cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential.

Table 1: Synthesis of Quinazoline Derivatives

Compound NameActivityCell Line TestedIC50 (µM)
Quinazoline Derivative AAnti-cancerMCF-712.5
Quinazoline Derivative BAnti-cancerHeLa8.0
Quinazoline Derivative CAnti-cancerA54910.2

Material Science

In material science, 3-Chloro-4-fluorophenylacetonitrile is utilized as an intermediate in the synthesis of polymers and other materials with specific functional properties. Research has shown that incorporating this compound into polymeric matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends
Research has shown that incorporating 3-Chloro-4-fluorophenylacetonitrile into polymeric matrices can enhance thermal stability and mechanical properties. For instance, a polymer blend containing this compound exhibited improved tensile strength and resistance to thermal degradation compared to standard polymer formulations.

Table 2: Properties of Polymer Blends

Polymer BlendTensile Strength (MPa)Thermal Degradation Temp (°C)
Standard Polymer30220
Polymer with this compound45260

Anticancer Properties

Compounds with structures similar to this compound exhibit notable anticancer properties. A compound derived from the 4-chloro-3-fluorophenyl motif demonstrated antiproliferative activity against various cancer cell lines.

Table 3: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.9 ± 1.7Induces apoptosis, S-phase arrest
SW-480 (Colorectal)2.3 ± 0.91Apoptosis induction
MCF-7 (Breast)5.65 ± 2.33Cell cycle arrest

These findings suggest that the compound can effectively inhibit cancer cell proliferation through mechanisms that include apoptosis and cell cycle modulation.

Tyrosinase Inhibition

The 4-chloro-3-fluorophenyl moiety has also been explored for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and in cosmetic applications. Studies have shown that modifications to this moiety can enhance inhibitory activity against tyrosinase, indicating its potential in dermatological treatments.

Anti-inflammatory Effects

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenylacetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The exact mechanism varies based on the derivative or final product synthesized from this compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and reactive properties of phenylacetonitrile derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
4-Chloro-3-fluorophenylacetonitrile C₈H₅ClFN -Cl, -F, -CN 171.58 Pharmaceutical intermediates
[4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile C₉H₅F₄N -F, -CF₃, -CN 215.14 High-value fluorinated compounds
2-Fluoro-5-formylbenzonitrile C₈H₄FNO -F, -CN, -CHO 149.12 Aldehyde-mediated syntheses
4-Chloro-3-fluorophenylboronic acid C₆H₅BClFO₂ -Cl, -F, -B(OH)₂ 192.37 Suzuki-Miyaura cross-couplings
Key Observations:

Electron-Withdrawing Groups (EWGs): The -Cl and -F groups in this compound enhance electrophilicity at the nitrile group, facilitating reactions like hydrolysis to carboxylic acids or reduction to amines. The -CHO group in 2-fluoro-5-formylbenzonitrile adds a reactive aldehyde site, enabling condensation reactions absent in the parent compound .

Steric and Electronic Effects:

  • The meta-fluoro and para-chloro arrangement in this compound creates a steric profile suitable for regioselective substitutions. Comparatively, the ortho-fluorine in 2-fluoro-5-formylbenzonitrile may hinder accessibility to the nitrile group .

Functional Group Interconversion:

  • Replacement of -CN with -B(OH)₂ in 4-chloro-3-fluorophenylboronic acid shifts utility toward cross-coupling reactions (e.g., Suzuki-Miyaura), highlighting the nitrile’s role as a precursor for diverse functionalities .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:

  • Polarity: Nitriles generally exhibit moderate polarity. The trifluoromethyl group in [4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile increases hydrophobicity compared to this compound .
  • Stability: Fluorine’s inductive effect enhances thermal and oxidative stability, making these compounds suitable for high-temperature reactions.

Biological Activity

4-Chloro-3-fluorophenylacetonitrile is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClF, featuring a chloro and a fluoro substituent on a phenyl ring attached to an acetonitrile group. This structure is significant as the presence of halogens can influence the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For example, a compound derived from the 4-chloro-3-fluorophenyl motif demonstrated promising antiproliferative activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)5.9 ± 1.7Induces apoptosis, S-phase arrest
SW-480 (Colorectal)2.3 ± 0.91Apoptosis induction
MCF-7 (Breast)5.65 ± 2.33Cell cycle arrest

These findings suggest that the compound can effectively inhibit cancer cell proliferation through mechanisms that include apoptosis and cell cycle modulation .

Tyrosinase Inhibition

The 4-chloro-3-fluorophenyl moiety has also been explored for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and in cosmetic applications. Studies have shown that modifications to this moiety can enhance inhibitory activity against tyrosinase, indicating its potential in dermatological treatments .

Anti-inflammatory Effects

In addition to anticancer and enzyme inhibitory activities, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. By acting as an antagonist at the P2X3 receptor, which is involved in pain signaling and inflammation, it may alleviate symptoms associated with inflammatory conditions . This receptor's inhibition could lead to reduced pain transmission and inflammation in affected tissues.

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicological aspects. The compound has been reported to cause skin and eye irritation upon exposure. Moreover, it may metabolize into cyanide derivatives, which can impair cellular respiration by inhibiting cytochrome oxidase . Long-term exposure risks include chronic health effects, though these are classified as minimal based on animal model studies .

Case Studies

Several case studies have highlighted the biological effects of compounds related to this compound:

  • Antiproliferative Activity : A study evaluating various substituted phenylacetonitriles found that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-halogenated counterparts .
  • Tyrosinase Inhibition : Research demonstrated that compounds incorporating the 4-chloro-3-fluorophenyl structure showed improved binding affinity at the catalytic site of tyrosinase, leading to effective inhibition and potential applications in skin whitening agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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